Product packaging for Benzothiazole-2-carboxylic acid(Cat. No.:CAS No. 3622-04-6)

Benzothiazole-2-carboxylic acid

Cat. No.: B1296969
CAS No.: 3622-04-6
M. Wt: 179.2 g/mol
InChI Key: UUVDQMYRPUHXPB-UHFFFAOYSA-N
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Description

Significance within Heterocyclic Chemistry

The importance of benzothiazole-2-carboxylic acid in heterocyclic chemistry stems from its distinctive bicyclic framework, which combines a benzene (B151609) and a thiazole (B1198619) ring. This fusion creates unique electronic properties. The presence of an electron-rich sulfur atom in the thiazole ring enhances the compound's ability to participate in various chemical transformations.

The carboxylic acid group at the C-2 position is a key feature, enhancing the electrophilicity of the molecule and facilitating nucleophilic substitution reactions. This functional group serves as a versatile handle for chemical modifications, allowing for the synthesis of a wide array of derivatives. Compared to similar compounds like benzimidazole-2-carboxylic acid, this compound exhibits greater stability, as the former readily undergoes decarboxylation under heat.

Role as a Pharmaceutical and Organic Synthesis Intermediate

This compound and its derivatives are crucial intermediates in the development of therapeutic agents. The benzothiazole (B30560) scaffold is a component of many compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. mdpi.com For instance, the drug Riluzole, used to treat amyotrophic lateral sclerosis, is a benzothiazole derivative.

In organic synthesis, this compound is a valuable precursor. It can be synthesized through methods such as the hydrolysis of its ester derivatives or the oxidation of 2-methylbenzothiazole. google.com One common synthetic route involves the condensation of 2-aminobenzenethiol with various carboxylic acids. mdpi.comnih.gov Researchers have developed numerous methods to synthesize benzothiazole derivatives, often focusing on green chemistry principles to ensure high yields and mild reaction conditions. mdpi.comnih.gov For example, the use of a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel has been shown to be an effective medium for the condensation reaction. mdpi.comnih.gov

The reactivity of the carboxylic acid group allows for its conversion into other functional groups, leading to the creation of diverse molecular structures. For example, it can undergo reduction to form the corresponding amine or thiol derivatives.

Overview of Research Trajectories

Current research on this compound and its derivatives is focused on several key areas. A significant portion of research is dedicated to medicinal chemistry, with a particular emphasis on developing new anticancer agents. researchgate.netresearchgate.net Studies have shown that novel benzothiazole-based compounds exhibit significant antitumor activity against various cancer cell lines.

Another major research direction is the development of more efficient and environmentally friendly synthetic methods. mdpi.comnih.gov This includes the use of novel catalysts and reaction media to improve yields and reduce waste. nih.govorganic-chemistry.org For instance, some methods utilize water as a solvent and avoid the need for a catalyst. organic-chemistry.org

Furthermore, the unique photophysical properties of benzothiazole derivatives are being explored for applications in materials science, such as in the development of fluorescent probes and imaging agents. google.com The structural modifications of the benzothiazole core continue to be a central theme in research, aiming to fine-tune the biological activity and physical properties of these compounds for specific applications. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 3622-04-6
Molecular Formula C8H5NO2S
Molecular Weight 179.20 g/mol
Melting Point 106 °C (decomposes)
Boiling Point 378.5±25.0 °C (Predicted)
Density 1.508±0.06 g/cm3 (Predicted)
pKa 2.92±0.30 (Predicted)

Source: bldpharm.comchemicalbook.com

Table 2: Common Synthesis Methods for Benzothiazole Derivatives

Method Reactants Conditions Notes
Condensation Reaction 2-aminobenzenethiol and carboxylic acids Methanesulfonic acid/silica gel catalyst, heating High-yielding method
Condensation Reaction 2-aminothiophenol (B119425) and aldehydes H2O2/HCl catalyst in ethanol, room temperature Efficient for aldehydes with both electron-donating and electron-withdrawing substituents
Cyclization 4-aminobenzoates with KSCN and bromine Acetic acid Used for synthesis of hydroxy-substituted derivatives
Oxidation 2-methylbenzothiazole Potassium permanganate (B83412) One of the main methods for producing this compound

Source: google.commdpi.comnih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2S B1296969 Benzothiazole-2-carboxylic acid CAS No. 3622-04-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVDQMYRPUHXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342850
Record name 1,3-Benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-04-6
Record name 1,3-Benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzothiazole-2-carboxylic acid hydrate
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Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways

The synthesis of benzothiazole (B30560) derivatives, including the target carboxylic acid, has been extensively studied. mdpi.comnih.gov The most common approaches rely on the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring. mdpi.comresearchgate.net

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of benzothiazoles, offering a direct route to the core structure. mdpi.comresearchgate.net These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water.

A widely employed method for synthesizing the benzothiazole scaffold involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. mdpi.comclockss.org This reaction proceeds through the formation of an imine intermediate, followed by ring closure to form a benzothiazoline (B1199338), which is then oxidized to the aromatic benzothiazole. clockss.org Various catalysts, including scandium triflate and molecular iodine, can facilitate this transformation under mild conditions. clockss.orgmdpi.com The use of different aldehydes or ketones allows for the introduction of various substituents at the 2-position of the benzothiazole ring. mdpi.com For instance, the reaction of 2-aminobenzenethiol with aromatic aldehydes in the presence of a catalyst like scandium triflate under an oxygen atmosphere yields 2-arylbenzothiazoles in excellent yields. clockss.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-AminobenzenethiolBenzaldehydeSc(OTf)3, THF, O2, rt, 2h2-Phenylbenzothiazole (B1203474) clockss.org
2-Aminobenzenethiolp-Toluic aldehydeSc(OTf)3, THF, O2, rt, 2h2-(p-Tolyl)benzothiazole clockss.org
2-Aminobenzenethiolp-ChlorobenzaldehydeSc(OTf)3, THF, O2, rt, 2h2-(p-Chlorophenyl)benzothiazole clockss.org
2-Aminobenzenethiol2-NaphthaldehydeSc(OTf)3, THF, O2, rt, 2h2-(2-Naphthyl)benzothiazole clockss.org
2-Aminobenzenethiolp-AnisaldehydeSc(OTf)3, THF, O2, rt, 3h2-(p-Methoxyphenyl)benzothiazole clockss.org

While this method is versatile for creating 2-substituted benzothiazoles, obtaining benzothiazole-2-carboxylic acid directly using this approach is less common and typically requires a subsequent oxidation step of a precursor, such as 2-methylbenzothiazole. google.com

The synthesis of this compound can also be approached through the reaction of 2-mercaptobenzothiazole (B37678). While direct reaction with glyoxylic acid is not a prominently cited specific pathway in the provided context, the functionalization of the thiol group in 2-mercaptobenzothiazole is a well-established strategy for introducing various side chains. nih.govnih.gov For instance, 2-mercaptobenzothiazole reacts with α,β-unsaturated carboxylic acids in a strongly acidic medium to yield β-(benzothiazolylthio)carboxylic acids. google.com This suggests that a nucleophilic substitution reaction involving the thiolate of 2-mercaptobenzothiazole and a suitable two-carbon synthon containing a carboxylic acid or its precursor could be a viable route.

Cyclization Reactions

Cyclization reactions represent another major avenue for the synthesis of the benzothiazole ring system. nih.govindexcopernicus.com These methods often involve the formation of the thiazole ring from a pre-functionalized benzene derivative.

The intramolecular cyclization of thioamides, specifically N-(2-halophenyl)thioamides or related thiobenzanilides, is a powerful method for constructing the benzothiazole skeleton. nih.govindexcopernicus.comorganic-chemistry.org These reactions can be promoted by bases or transition metals like palladium and copper. indexcopernicus.comthieme.de For example, N-(2-chlorophenyl)benzothioamide can undergo intramolecular C-S bond formation to yield 2-substituted benzothiazoles. indexcopernicus.com Furthermore, the use of carbon dioxide as a C1 source in cyclization reactions is an emerging green chemistry approach for benzothiazole synthesis. nih.gov

Starting MaterialReagent/CatalystProductReference
N-(2-chlorophenyl)benzothioamideBINAM–Cu(II), Cs2CO3, Acetonitrile (B52724)2-Aryl or 2-alkyl-substituted benzothiazoles indexcopernicus.com
ThioformanilidesDDQ, CH2Cl2, rtSubstituted benzothiazoles indexcopernicus.com
ArylthioamidesVisible light, TEMPOBenzothiazoles nih.gov

Intramolecular oxidative amination provides a modern and efficient route to benzothiazole derivatives. thieme.denih.gov This approach involves the formation of a C-N bond within a molecule containing both an amino or amino-precursor group and a suitable reaction partner on an adjacent aromatic ring. Electrochemical methods have been developed for the metal-free intramolecular C-H amination of 2-pyrimidylthiobenzenes to afford 2-aminobenzothiazoles. nih.gov Another strategy involves the palladium-catalyzed oxidative coupling of N-arylthioureas, where a directing thiourea (B124793) group facilitates the activation of an ortho C-H bond for intramolecular cyclization. thieme.de These methods often proceed through radical or radical ion intermediates, leading to the formation of the benzothiazole ring system.

Ring Contraction Mechanisms

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic strategies increasingly prioritize environmentally friendly methods that are efficient and minimize waste. eurekaselect.comresearchgate.net For the synthesis of benzothiazole derivatives, this includes the development of one-pot reactions and the use of greener catalysts and solvents. eurekaselect.comorgchemres.org

For instance, carboxylic acids can be converted to their corresponding benzothiazoles by first reacting them with thionyl chloride to form the acid chloride in situ. This is then followed by the addition of 2-aminothiophenol (B119425), all in a single reaction vessel without the need for an additional acid or metal catalyst. researchgate.netthieme-connect.com This approach is applicable to a wide range of carboxylic acids. researchgate.net Other one-pot methods utilize different activating agents or catalysts. For example, the condensation of 2-aminothiophenol with carboxylic acids can be facilitated by a mixture of methanesulfonic acid and silica (B1680970) gel, which acts as a dehydrating catalyst. mdpi.com Microwave-assisted synthesis has also been employed to accelerate the reaction between 2-aminothiophenol and fatty acids under solvent-free conditions, leading to high yields of 2-substituted benzothiazoles in a short time. journals.co.za

Table 2: One-Pot Synthesis of this compound Derivatives

Starting Materials Reagents/Catalysts Key Features Product
2-Aminothiophenol, Carboxylic Acid Thionyl Chloride One-pot, acid- and catalyst-free condensation 2-Substituted Benzothiazole
2-Aminothiophenol, Carboxylic Acid MeSO₃H/SiO₂ Dehydrating catalyst 2-Substituted Benzothiazole
2-Aminothiophenol, Fatty Acid Microwave Irradiation Solvent-free, rapid reaction 2-Alkylbenzothiazole

Functionalization and Derivatization Strategies

Functionalization of the pre-formed benzothiazole scaffold is a crucial strategy for creating diverse derivatives, including this compound and its analogs. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

Direct C-H functionalization of the benzothiazole ring at the 2-position is an atom-economical approach to introduce new substituents. Benzothiazoles can be alkylated at the C2-position with acetonitrile in the presence of lithium t-butoxide to yield 2-methylbenzothiazoles. nih.gov Another strategy involves the reaction of benzothiazoles with triphenylphosphine (B44618) to form stable thiazol-2-yl-triphenylphosphonium salts. These intermediates can then react with a variety of O- and N-centered nucleophiles to introduce ethers and amines at the 2-position under mild conditions. researchgate.net

A significant method for synthesizing the title compound, this compound, involves the oxidation of 2-methylbenzothiazole. google.com This transformation can be achieved using oxidizing agents like potassium permanganate (B83412). A patent describes a process using oxygen or hydrogen peroxide as the oxidant, catalyzed by a mononuclear metalloporphyrin in a water/ethanol solvent system. google.com Another patented multi-step process starts with benzothiazole, which is converted to 2-benzothiazole dimethyl acetal (B89532), then to benzothiazole-2-formaldehyde, and finally oxidized to this compound using oxygen with manganese acetate (B1210297) and potassium permanganate as catalysts. rsc.org

Coupling reactions are fundamental for building more complex molecules from the this compound core, enabling the connection of various molecular fragments.

The carboxylic acid group at the 2-position is a versatile handle for forming amide bonds, leading to a wide array of benzothiazole-2-carboxamides. These compounds are of significant interest in medicinal chemistry. nih.govnih.gov A straightforward synthesis involves the nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds to produce benzothiazole amide derivatives. rsc.org

More directly, benzothiazole-2-carboxamides can be synthesized from this compound by coupling it with various amines. While specific conditions for the parent acid are part of standard organic synthesis (e.g., using coupling agents like HATU or EDC), related one-pot methods have been developed. For instance, benzothiazole-2-carboxamides have been prepared via a three-component reaction of 2-chloracetamides, 2-aminophenols, and elemental sulfur in water, yielding the final products in up to 99% yield. researchgate.net In a different context, benzo[d]imidazole-2-carboxamides have been prepared via NH₄Cl-catalyzed amidation of the corresponding ethyl carboxylates, a strategy that is conceptually applicable to the benzothiazole series. nih.gov

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. This reaction is highly valuable for synthesizing 2-arylbenzothiazoles and other substituted derivatives.

While this compound itself is not a typical substrate for Suzuki coupling, its derivatives, particularly 2-halobenzothiazoles, are excellent coupling partners. For example, 2-bromobenzothiazole (B1268465) readily undergoes Suzuki coupling with various aryl boronic acids to produce 2-arylbenzothiazoles. researchgate.net This strategy can also be applied to other positions of the benzothiazole ring. An efficient synthesis of 2-amino-6-arylbenzothiazoles has been demonstrated via the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with a range of aryl boronic acids and esters, using a Pd(0) catalyst. nih.gov

For sterically hindered substrates, such as 2'-bromo-2-aryl benzothiazoles, conventional Suzuki conditions may fail. A novel ligand-free Suzuki-Miyaura coupling methodology has been developed for these challenging substrates. nih.gov The reaction is believed to proceed through a palladacyclic intermediate formed by the coordination of the benzothiazole ring nitrogen, providing the desired 2,2'-diaryl benzothiazoles in good to excellent yields. nih.gov

The table below summarizes representative coupling reactions for benzothiazole derivatization.

Table 3: Coupling Reactions for Benzothiazole Derivatization
Reaction Type Substrates Catalyst/Reagents Product Type
Amidation 2-Chloracetamides, 2-Aminothiophenols, Elemental Sulfur Water (solvent) Benzothiazole-2-carboxamides. researchgate.net
Amidation 2-Aminobenzothiazole, Cinnamic Acids Nucleophilic Acyl Substitution Benzothiazole Amide Derivatives. rsc.org
Suzuki Coupling 2-Amino-6-bromobenzothiazole, Aryl Boronic Acids/Esters Pd(PPh₃)₄, K₂CO₃, DMF/H₂O 2-Amino-6-arylbenzothiazoles. nih.gov
Suzuki Coupling 2'-Bromo-2-aryl benzothiazoles, Aryl Boronic Acids Pd(OAc)₂, K₂CO₃, DMF 2,2'-Diaryl benzothiazoles. nih.gov

Coupling Reactions

Carboxylation and Carbon Isotope Labeling

A notable method for the synthesis of this compound and its isotopically labeled analogues involves the use of potassium salts of carboxylic acids as efficient carboxylating agents through CO2 exchange. soton.ac.ukresearchgate.net This strategy presents an alternative to methods that use pressurized CO2 gas or sensitive organometallic reagents. soton.ac.uk The reaction proceeds under mild conditions and does not necessitate the use of transition metals. soton.ac.uk

The core of this methodology lies in the dual function of the carboxylate salt, which acts as both a source of CO2 and a base. soton.ac.ukresearchgate.net Specifically, the potassium salt of triphenylacetic acid has been demonstrated as a combined source of base and CO2 for carboxylation. soton.ac.uk The proposed mechanism involves the decarboxylation of the triphenylacetate salt to generate CO2 and a trityl anion. This is followed by deprotonation of the substrate (in this case, the C-H bond at the 2-position of the benzothiazole ring) and subsequent carboxylation. soton.ac.uk

This approach is particularly valuable for carbon isotope labeling, as it allows for the incorporation of isotopes like ¹³C or ¹⁴C with low equivalents of the labeled CO2 source. soton.ac.ukresearchgate.net The use of a weighable, solid carboxylating agent simplifies the handling and stoichiometry of the labeling process. soton.ac.uk For instance, the preparation of several biologically important molecules has been achieved using just one equivalent of the labeled carboxylating agent. soton.ac.uk This provides a practical and efficient route for producing carbon-labeled this compound for use in mechanistic or metabolic studies. soton.ac.ukresearchgate.net

Table 1: Carboxylation of Benzothiazole using a Dual-Function Reagent soton.ac.uk
SubstrateCarboxylating AgentConditionsProductYield
BenzothiazolePotassium triphenylacetateDMF, 50-100 °C, 16 hPotassium benzothiazole-2-carboxylateIsolated yield reported
BenzothiazolePotassium triphenylacetateDMF, 50-100 °C, 16 h, followed by MeIMethyl benzothiazole-2-carboxylateIsolated yield reported

Hybrid Molecule Synthesis

This compound and its direct precursors, such as benzothiazol-2-ylacetonitrile, serve as foundational synthons for creating a diverse array of hybrid molecules. nih.gov In these hybrids, the benzothiazole core is connected to various other heterocyclic systems, including thiazole, thiophene, furan, pyridine (B92270), quinoline, and triazoloquinoline. nih.gov

One synthetic strategy involves the reaction of benzothiazol-2-ylacetonitrile, which contains an active methylene (B1212753) group, with other reagents. For example, its reaction with carbon disulfide yields a ketene (B1206846) acetal intermediate. This intermediate can then react with α-chloroethyl acetate to produce a thiophenebenzothiazole hybrid. nih.gov

Another approach is the cascade multicomponent reaction. The reaction of a benzothiazole derivative with p-chlorobenzaldehyde and benzothiazol-2-ylacetonitrile in dioxane can lead to the formation of complex structures like triazepine derivatives. nih.gov Similarly, β-lactam conjugates have been synthesized through the diastereoselective ketene-imine cycloaddition. This involves treating (benzothiazol-2-yl)phenols with bromoacetic acid, followed by a reaction of the resulting oxyacetic acids with Schiff bases in the presence of tosyl chloride to yield cis-β-lactams. nih.gov

Table 2: Examples of Benzothiazole Hybrid Molecule Synthesis nih.gov
Benzothiazole SynthonReactantsKey Reaction TypeResulting Hybrid Structure
Benzothiazol-2-ylacetonitrileCarbon disulfide, α-chloroethyl acetateReaction with ketene acetal intermediateThiophenebenzothiazole
Benzothiazol-2-ylacetonitrile2-(2,4-dimethoxybenzylidene)malononitrileReaction with active methylene groupBenzothiazole-pyridine hybrid
(Benzothiazol-2-yl)phenolsBromoacetic acid, Schiff bases, tosyl chlorideKetene-imine cycloadditionBenzothiazole β-lactam conjugates
Benzothiazole derivativep-Chlorobenzaldehyde, benzothiazol-2-ylacetonitrileCascade multicomponent reactionTriazepine derivative

Hydrazide and Amide Derivatives

Amide and hydrazide derivatives of this compound are commonly synthesized through several established routes, often involving the activation of the carboxylic acid functionality.

A primary method for synthesizing amide derivatives is the cyclocondensation of 2-aminothiophenol with diethyl oxalate. This forms ethyl benzothiazole-2-carboxylate, which is then hydrolyzed to the corresponding carboxylic acid. The resulting this compound can be coupled with various amines using peptide coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in the presence of a base such as DIPEA (diisopropylethylamine) to yield the desired benzothiazolamides. nih.gov Another approach involves a nucleophilic acyl substitution reaction. Cinnamic acid derivatives, for example, can be converted to their acyl chlorides and then reacted with 2-aminobenzothiazole in a solvent like CH₂Cl₂ at low temperatures (0–5 °C) to form benzothiazole amide derivatives. nih.gov

For hydrazide synthesis, a common precursor is a benzothiazole ester, such as one derived from the reaction of benzothiazol-2-ylacetonitrile. Hydrazinolysis of this ester, typically using hydrazine (B178648) hydrate, leads to the formation of the corresponding hydrazide. This hydrazide can be further reacted, for instance, with anhydrides like phthalic or acetic anhydride (B1165640), to produce more complex amide derivatives. nih.gov

Table 3: Synthesis of this compound Derivatives nih.govnih.gov
Derivative TypeStarting MaterialsKey Reagents/StepsFinal Product
Amide2-Aminothiophenol, Diethyl oxalate, Amine1. Cyclocondensation 2. Hydrolysis 3. Amidation (HATU, DIPEA)Benzothiazole-2-carboxamide
Amide2-Aminobenzothiazole, Cinnamic acid derivative1. Acyl chloride formation 2. Nucleophilic acyl substitutionN-(benzothiazol-2-yl)cinnamamide
HydrazideBenzothiazole esterHydrazinolysis (e.g., with hydrazine hydrate)Benzothiazole-2-carbohydrazide
Amide (from Hydrazide)Benzothiazole hydrazide, Acetic anhydrideCondensationN'-acetyl-benzothiazole-2-carbohydrazide

Reactivity and Chemical Transformations

Decarboxylation Studies

Decarboxylation, the removal of a carboxyl group, is a pivotal reaction for benzothiazole-2-carboxylic acid, influencing its stability and synthetic applications.

This compound demonstrates notable thermal stability, a property that distinguishes it from other heterocyclic carboxylic acids. Research indicates it possesses superior stability compared to its analogue, benzimidazole-2-carboxylic acid, which undergoes decarboxylation more readily under thermal stress. This enhanced stability makes this compound a more robust building block for synthetic procedures that require elevated temperatures. However, the compound is not entirely immune to thermal decomposition. Its melting point is reported at approximately 106°C, with decomposition occurring, which suggests that decarboxylation is initiated at or around this temperature. chemrevlett.com

The direct replacement of the carboxylic acid group with an aryl group via a decarboxylative cross-coupling reaction is a powerful tool in modern organic synthesis. While specific examples detailing this transformation for this compound are not prevalent, extensive research on related heterocyclic systems strongly supports its potential as a substrate in such reactions.

Palladium-catalyzed decarboxylative coupling has been successfully demonstrated for various azole carboxylic acids, including thiazole (B1198619) and benzoxazole (B165842) derivatives, with aryl halides. nih.govnih.govacs.org For instance, the decarboxylative cross-coupling of thiazole-5-carboxylic acids with aryl halides proceeds efficiently using a palladium catalyst and a silver carbonate co-catalyst to yield the corresponding aryl-substituted thiazoles. nih.gov These reactions highlight a general strategy where a heteroaromatic carboxylic acid can be coupled with an aryl halide, extruding carbon dioxide in the process. Given these precedents, a similar palladium-catalyzed reaction is highly plausible for this compound.

Table 1: Examples of Decarboxylative Coupling in Related Heterocyclic Systems

Heteroaromatic Carboxylic Acid Coupling Partner Catalyst System Product Type
Thiazole-5-carboxylic acid Aryl Halide Pd catalyst / Ag₂CO₃ 5-Arylthiazole
Benzoxazole carboxylic acid Aryl Halide Pd catalyst 2-Arylbenzoxazole

This table illustrates the feasibility of the reaction based on analogous compounds as described in the literature. nih.govnih.gov

In medicinal chemistry, the concept of isosteres—functional groups with similar physical or chemical properties—is crucial for drug design. This compound has been investigated as a potential metal-binding isostere (MBI), a functional group designed to coordinate with metal ions in the active sites of metalloenzymes. A critical factor for its suitability is its resistance to decarboxylation. In comparative studies, other potential scaffolds like benzoxazole-2-carboxylic acid were excluded because they were found to decarboxylate too readily. The relative stability of this compound ensures that the crucial carboxylic acid moiety, responsible for metal chelation, remains intact under physiological or experimental conditions, making it a more reliable candidate for MBI development.

Electrophilic and Nucleophilic Substitution Reactions

The benzothiazole (B30560) ring is susceptible to both electrophilic and nucleophilic attack, with the reactivity influenced by the electron-withdrawing nature of the carboxylic acid group at the C-2 position.

For electrophilic substitution , reactions typically occur on the benzene (B151609) portion of the fused ring system. A study on the nitration of the closely related benzo[b]thiophen-2-carboxylic acid provides significant insight. Under various conditions, nitration yielded a mixture of products substituted on the benzene ring at the 4-, 6-, and 7-positions. rsc.org A minor product resulting from the electrophilic displacement of the carboxy group (ipso-substitution) to form 2-nitrobenzo[b]thiophen was also observed. rsc.org Similarly, bromination of the benzothiazole scaffold using N-bromosuccinimide (NBS) can lead to ring-brominated by-products, indicating the ring's susceptibility to electrophilic attack. nih.gov

For nucleophilic substitution , the presence of the carboxylic acid group at the C-2 position enhances the electrophilicity of the benzothiazole ring system. This electronic effect facilitates reactions at the C-2 position, although these often involve transformation of the carboxylic acid itself (e.g., into amides or esters) rather than substitution on the ring.

Radical Reactions

This compound can participate in reactions involving radical intermediates, particularly through radical decarboxylation. The Hunsdiecker reaction is a classic example of a decarboxylative halogenation that proceeds via a radical mechanism. wikipedia.orgbyjus.com In this reaction, a silver salt of the carboxylic acid reacts with a halogen (typically bromine) to form an acyl hypohalite intermediate. wikipedia.orgalfa-chemistry.com This intermediate undergoes homolysis to generate a carboxyl radical, which then loses CO₂ to form an aryl radical. This radical subsequently abstracts a halogen atom to yield the final aryl halide product. wikipedia.orgadichemistry.com

Hunsdiecker Reaction Mechanism:

Intermediate Formation : R-COOAg + Br₂ → R-COOBr + AgBr

Homolysis : R-COOBr → R-COO• + Br•

Decarboxylation : R-COO• → R• + CO₂

Halogenation : R• + Br• → R-Br (or R• + R-COOBr → R-Br + R-COO•)

While this reaction is general, its success with aromatic carboxylic acids can be influenced by substituents on the ring. The presence of electron-withdrawing groups, such as the benzothiazole ring itself, generally favors the desired Hunsdiecker product over competing electrophilic substitution on the aromatic ring. adichemistry.com Modern variations of this transformation, such as those using photoredox catalysis, allow for the decarboxylative halogenation of a wide range of (hetero)aryl carboxylic acids via the generation of aryl radical intermediates under milder conditions. nih.gov

Complexation with Metal Ions

This compound functions as an effective chelating agent for various metal ions. It typically acts as a bidentate ligand, coordinating through the nitrogen atom of the thiazole ring and an oxygen atom of the carboxylate group. This forms a stable five-membered chelate ring with the metal ion.

Studies have reported the formation of complexes with a range of transition metals. The structural arrangement of these complexes is often octahedral. For instance, complexes with Cr(III), Co(II), Ni(II), and Cu(II) have been characterized, demonstrating the compound's versatility as a ligand. utm.my The binding affinity can be significant; research on related benzothiazole Schiff base complexes showed that a Cu(II) complex binds more strongly to DNA than corresponding Ni(II) and Co(II) complexes, with the binding constants providing a quantitative measure of this interaction. organic-chemistry.org

Table 2: Metal Complexation Characteristics of Benzothiazole-based Ligands

Metal Ion Ligand Type Proposed Geometry Binding Constant (K_b) / Observation Reference
Cr(III), Co(II), Ni(II), Cu(II) 2,3-Dihydrothis compound Octahedral Stable complex formation utm.my
Cu(II) Benzothiazole Schiff Base Octahedral 3.08 x 10⁴ M⁻¹ (with CT-DNA) organic-chemistry.org
Ni(II) Benzothiazole Schiff Base Octahedral 1.74 x 10⁴ M⁻¹ (with CT-DNA) organic-chemistry.org
Co(II) Benzothiazole Schiff Base Octahedral 0.91 x 10⁴ M⁻¹ (with CT-DNA) organic-chemistry.org

This table summarizes findings on the complexation of various metal ions with this compound and structurally related ligands.

Ligand Design for Organometallic Complexes

The benzothiazole scaffold is a significant structural motif in the design of ligands for organometallic complexes, largely due to the presence of active metal-binding sites, including the ring's nitrogen and sulfur atoms, as well as appended functional groups. biointerfaceresearch.com The inherent properties of the benzothiazole ring system allow for the synthesis of complexes with tailored electronic and steric properties, leading to applications in fields such as medicinal chemistry.

Researchers have successfully synthesized a variety of organometallic complexes using ligands derived from the benzothiazole framework. For instance, a benzothiazole-based imine ligand, 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM), has been used to create octahedral complexes with Cobalt(III) and Ruthenium(III). biointerfaceresearch.com The synthesis involves the reaction of the BMM ligand with metal salts like CoCl₂·6H₂O and RuCl₃·2H₂O. In some variations, an auxiliary ligand such as 1,10-phenanthroline (B135089) is also incorporated into the complex. biointerfaceresearch.com

These complexes are designed to act as potential chemotherapeutic agents, with studies exploring their interaction with biological targets like DNA. biointerfaceresearch.com Similarly, transition metal complexes of Manganese, Iron, Cobalt, and Zinc have been synthesized using benzothiazole aniline (B41778) (BTA) conjugated with a salen-type Schiff-based ligand. nih.gov These complexes, particularly the manganese-containing one (MnL), have demonstrated significant in vitro cytotoxicity against various cancer cell lines, suggesting their potential as alternatives to traditional platinum-based chemotherapy drugs. nih.gov The design of these ligands often aims to achieve selective and synergistic cytotoxicity. nih.gov

The following table summarizes examples of organometallic complexes derived from benzothiazole-based ligands:

Table 1: Examples of Organometallic Complexes with Benzothiazole-Based Ligands
Complex Metal Center Benzothiazole-Based Ligand Auxiliary Ligand Proposed Geometry
[Co(BMM)₂] Cobalt(III) 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM) None Octahedral
[Co(BMM)(ph)] Cobalt(III) 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM) 1,10-phenanthroline Octahedral
[Ru(BMM)₂] Ruthenium(III) 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM) None Octahedral
[Ru(BMM)(ph)] Ruthenium(III) 2-((E)-(2-(benzo[d]thiazol-2-yl)phenylimino)methyl)-5-methoxyphenol (BMM) 1,10-phenanthroline Octahedral
MnL Manganese Benzothiazole aniline (BTA)-conjugated Salen-type ligand Not Applicable Not specified
FeL Iron Benzothiazole aniline (BTA)-conjugated Salen-type ligand Not Applicable Not specified
CoL Cobalt Benzothiazole aniline (BTA)-conjugated Salen-type ligand Not Applicable Not specified
ZnL Zinc Benzothiazole aniline (BTA)-conjugated Salen-type ligand Not Applicable Not specified

Metal-Binding Isostere Coordination

This compound is a key scaffold in the development of metal-binding isosteres (MBIs). The principle of isosteric replacement is a fundamental strategy in medicinal chemistry, where a functional group, such as a carboxylic acid, is substituted with another group to modulate physicochemical properties while retaining or improving biological activity. acs.orgnih.gov Carboxylic acids are prevalent in bioactive compounds due to their ability to engage in hydrogen bonding, electrostatic interactions, and metal coordination. nih.gov However, they can also present liabilities like poor membrane permeability. nih.gov

This compound has been specifically investigated as a metal-binding pharmacophore (MBP) for the development of MBIs aimed at metalloenzyme inhibition. rsc.org It serves as a bidentate ligand, coordinating with metal ions through the carboxylate oxygen and the thiazole nitrogen. The electron-withdrawing nature of the thiazole ring enhances the acidity of the carboxylate group, leading to a strong affinity for transition metals.

In the design of MBIs, the carboxylic acid group of this compound can be synthetically modified to other functional groups. For example, it can be converted into O-methyl benzothiazole-2-hydroxamic acid via an acid chloride intermediate or into benzothiazole-2-hydroxamic acid from its ethyl ester form. rsc.org This strategy of isosteric replacement allows for the creation of novel metal-binding groups with a wide range of physicochemical properties, which is crucial for optimizing the drug-like characteristics of metalloenzyme inhibitors. nih.gov A systematic study of such replacements can provide a rational basis for designing analogs with improved properties like acidity (pKa) and lipophilicity (logP). acs.orgacs.org

The table below presents the physicochemical properties of this compound and a related isostere. The data highlights how isosteric replacement can alter these key parameters.

Table 2: Physicochemical Properties of this compound and Its Isostere
Compound Isostere Type pKa logP
This compound Carboxylic Acid 2.92 1.83
O-Methyl benzothiazole-2-hydroxamic acid Acyclic MBI (A series) 7.91 1.34

Data sourced from a study on metal binding isostere coordination. All pKa and logP experiments yielded standard deviations of <0.05. rsc.org

Advanced Spectroscopic and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of benzothiazole-2-carboxylic acid, as well as in studying its chemical and physical properties. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are among the most powerful tools employed for these purposes.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is characterized by several key absorption bands.

A prominent and characteristic band is the carbonyl (C=O) stretching vibration of the carboxylic acid group, which is reported to appear at approximately 1680 cm⁻¹. The O-H stretching vibration of the carboxylic acid is also a key feature, typically appearing as a very broad band in the region of 3300-2500 cm⁻¹. vscht.cz This broadness is due to hydrogen bonding.

The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. vscht.cz The C=N stretching of the thiazole (B1198619) ring and the C=C stretching vibrations of the aromatic system typically appear in the 1650-1400 cm⁻¹ region. researchgate.net For example, in N-(2-Amino benzothiazole) methacrylamide (B166291) copolymers, the C=N stretch of the aromatic ring is observed at 1536 cm⁻¹, and the C-C stretching of the aromatic rings is at 1448 cm⁻¹. researchgate.net The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of bands corresponding to various bending vibrations and skeletal modes that are unique to the molecule.

Table 3: Characteristic IR Absorption Bands for this compound and Related Structures

Wavenumber (cm⁻¹)Functional GroupVibrational ModeReference
~1680C=OStretch
3300-2500O-HStretch (broad, H-bonded) vscht.cz
3100-3000Aromatic C-HStretch vscht.cz
1650-1580C=NStretch researchgate.net
1600-1400Aromatic C=CStretch vscht.cz
950-910O-HBend orgchemboulder.com

Mass Spectrometry (MS)

Mass spectrometry of this compound and its derivatives provides valuable information about their molecular weight and fragmentation patterns. In the mass spectrum of benzoic acid, the parent molecular ion [M]+ is observed at an m/z corresponding to its molecular weight. docbrown.info Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). libretexts.orgyoutube.com For aromatic carboxylic acids like benzoic acid, prominent peaks are observed at [M – OH] and [M – CO2H]. youtube.com The base peak in the mass spectrum of benzoic acid is often the [C6H5C=O]+ ion at m/z 105. docbrown.info

The fragmentation of peroxycarboxylic acids shows characteristic neutral losses of CH2O2 and H2O. cam.ac.uk For instance, the mass spectrum of 2-(4-Morpholinyl)benzothiazole shows a distinct fragmentation pattern that aids in its identification. massbank.eu Similarly, the mass spectrum of benzothiazole (B30560) itself provides a reference for the fragmentation of the core heterocyclic structure. nist.gov The mass spectrum of benzothiazole-2-sulfonic acid has also been documented, providing comparative data for related structures.

Detailed fragmentation analysis of related compounds, such as cyclomyrsinane-type diterpenoids, demonstrates the elimination of acyloxy groups. lew.ro In the analysis of various benzothiazole derivatives, mass spectrometry is a key technique for structural elucidation, often used in conjunction with other spectroscopic methods like NMR. kuleuven.be For example, in the characterization of newly synthesized 2-aryl benzothiazole derivatives, the mass spectra confirmed the expected molecular weights.

Table 1: Key Mass Spectrometry Data for this compound and Related Compounds

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Reference
Benzoic Acid122 ([C7H6O2]+)105 ([C6H5C=O]+), 77 ([C6H5]+), 51 ([C4H3]+) docbrown.info
Benzothiazole135 ([C7H5NS]+)Not specified nist.gov
2-(4-Morpholinyl)benzothiazoleNot specifiedNot specified massbank.eu
Benzothiazole-2-sulfonic acid215 ([C7H5NO3S2]-)Not specified

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions in molecules like this compound. The absorption spectrum is influenced by the molecular structure and the solvent environment. For many benzothiazole derivatives, the UV-Vis spectra show characteristic absorption bands. For example, the UV absorption spectrum of a mixture of benzothiazol-2-amine and 4-vinylbenzaldehyde (B157712) buffered at pH 7 has been reported. researchgate.net

The principle of solvatochromism, which describes the shift in absorption or emission spectra with changes in solvent polarity, is often observed for benzothiazole derivatives. kuleuven.be Generally, a decrease in solvent polarity can lead to a red shift (shift to longer wavelengths) in the absorption spectrum, while an increase in solvent polarity may cause a blue shift (shift to shorter wavelengths). kuleuven.be

In a study of various benzothiazole derivatives, the influence of different substituents on the absorption maxima was investigated. The intramolecular charge-transfer between electron-releasing and electron-withdrawing groups can cause shifts in the absorption maxima. researchgate.net For instance, comparing the absorption maxima of different benzothiazole compounds reveals how structural modifications affect the electronic properties. researchgate.net The UV-Vis spectra of newly synthesized benzothiazole derivatives are routinely recorded to confirm their structure and investigate their photophysical properties.

Table 2: UV-Vis Absorption Data for Selected Benzothiazole Derivatives

CompoundSolventAbsorption Maxima (λmax, nm)Reference
2,2'-bithienyl-benzothiazoleNot specified378 researchgate.net
bis-benzothiazole 1jNot specified386 researchgate.net
Compound 1aNot specified340 researchgate.net
Compound 2bNot specified416 researchgate.net

X-ray Powder Diffraction Analysis

X-ray Powder Diffraction (XRPD) is a powerful technique for characterizing the solid-state structure of crystalline materials, including this compound and its derivatives. units.it It provides information on the polymorphic form, crystallinity, and phase purity of a compound. nih.gov Most drug substances are obtained as microcrystalline powders, making XRPD an essential tool for their characterization. units.it

The XRPD pattern of a crystalline substance serves as a unique fingerprint, and it is highly unlikely for two different compounds to have identical powder patterns, with some rare exceptions. units.it For a substance to be identified using XRPD, the scattering angles (2θ) and relative intensities of its strongest reflections are compared against a reference standard. units.it

Several studies have utilized X-ray diffraction to determine the crystal structures of benzothiazole derivatives. For example, the crystal structure of 2-(2,4-dimethyl pyrrolyl) benzothiazole was determined, revealing that the crystal structure is stabilized by intermolecular N-H···N hydrogen bonds. researchgate.net In another study, the conformation of 6-methoxy-2-(4-octyloxy-2-hydroxy-benzylideneamino)benzothiazole was determined by single crystal X-ray diffraction. researchgate.net The synthesis and X-ray structure of N-(Benzothiazol-2-yl)-3-chlorobenzamide have also been reported, providing detailed crystallographic data. journalirjpac.com These studies demonstrate the utility of X-ray diffraction in elucidating the three-dimensional arrangement of atoms in benzothiazole-based compounds.

Fluorescence Spectroscopy and Excited-State Proton Transfer

Fluorescence spectroscopy is a sensitive technique used to study the electronic excited states of molecules. Benzothiazole derivatives are known for their interesting fluorescent properties, which are often linked to processes like excited-state intramolecular proton transfer (ESIPT). acs.orgnih.gov ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state, leading to the formation of a phototautomer that often exhibits a large Stokes-shifted fluorescence. nih.gov

The fluorescence of 2-(2′-hydroxyphenyl)benzothiazole (HBT) and its derivatives has been extensively studied. acs.orgacs.org These compounds typically show dual fluorescence, with a normal emission from the initially excited enol form and a red-shifted emission from the keto tautomer formed via ESIPT. The solvent polarity can significantly influence the ESIPT process; nonpolar solvents tend to facilitate ESIPT and the green emission from the keto form, whereas polar solvents can hinder it, favoring the blue emission from the enol form. acs.org In some cases, a third emission band can be observed in protic solvents due to the formation of an anionic species. acs.org

The excited-state dynamics of benzothiazole derivatives can be complex. For some, a coupled proton and charge transfer process has been proposed to explain their photophysical behavior. acs.org The design of fluorescent probes based on the ESIPT mechanism of benzothiazole derivatives has been explored for the detection of various analytes, such as fluoride (B91410) ions. nih.gov The fluorescence properties of benzothiazoles make them valuable in the development of optical sensors and imaging agents. nih.gov

Table 3: Fluorescence Properties of Selected Benzothiazole Derivatives

Compound ClassPhenomenonKey ObservationReference
2-(2′-hydroxyphenyl)benzothiazole derivativesESIPTDual fluorescence in polar solvents, single green emission in nonpolar solvents. acs.org
2-(3'-Hydroxy-2'-pyridyl)benzoxazoleCoupled Proton and Charge TransferA temperature- and viscosity-dependent radiationless deactivation of the tautomer. acs.org
2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenolStepwise ESIDPTThe potential energy barrier for synchronous double proton transfer is high. nih.gov

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery to understand the binding interactions between a ligand, such as a this compound derivative, and a biological target, typically a protein.

Several studies have utilized molecular docking to investigate the potential of benzothiazole derivatives as therapeutic agents. For instance, novel benzothiazole-based compounds have been designed as dual inhibitors of VEGFR-2 and EGFR, two key targets in cancer therapy. nih.gov Molecular docking studies of these derivatives revealed their binding patterns within the active sites of these kinases, showing that they adopt the common binding pattern of type II protein kinase inhibitors. nih.gov

In another study, benzothiazole-thiazole hybrids were designed as potential inhibitors of the p56lck enzyme, which is implicated in cancer. biointerfaceresearch.com Molecular docking was used to understand the structural requirements for inhibition. Similarly, molecular docking has been used to study benzothiazole derivatives as potential inhibitors of SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity and selectivity of the compounds.

Table 4: Examples of Molecular Docking Studies with Benzothiazole Derivatives

Target ProteinBenzothiazole Derivative ClassKey Finding from DockingReference
VEGFR-2 / EGFRBenzothiazole-based dual inhibitorsAdopted the common binding pattern of type II PK inhibitors. nih.gov
p56lckBenzothiazole-thiazole hybridsIdentified structural features required to inhibit p56lck. biointerfaceresearch.com
SARS-CoV-2 Mpro / ACE2Benzimidazole (B57391) and benzothiazole derivativesCompounds 1, 2, and 3 were found to bind with equal affinity to both targets. nih.gov
Hsp90αBenzothiazole-based pyrimidinesulfonamidesNot specified acs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely used to study the properties of this compound and its derivatives.

DFT calculations can provide insights into various molecular properties, including optimized geometry, bond lengths, bond angles, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govnih.gov The energy gap between HOMO and EUMO is an important parameter that relates to the chemical reactivity and stability of a molecule. nih.gov

Several studies have employed DFT to understand the structure and reactivity of benzothiazole derivatives. For example, DFT calculations were used to study the electronic structure of benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2. nih.gov In another study, the structural and electronic properties of novel 1,2,3-triazole-based benzothiazole derivatives were investigated using DFT, and the calculated NMR chemical shifts showed excellent agreement with experimental data. nih.gov DFT has also been used to study the excited-state intramolecular proton transfer (ESIPT) mechanism in various benzothiazole derivatives, providing a theoretical basis for their observed photophysical properties. nih.govbohrium.com

Table 5: Applications of DFT in the Study of Benzothiazole Derivatives

Studied PropertyBenzothiazole Derivative ClassKey Finding from DFTReference
Electronic StructureBenzimidazole and benzothiazole derivativesNegative EHOMO and ELUMO values confirmed the stability of the compounds. nih.gov
Structural and Electronic Properties1,2,3-Triazole-based benzothiazolesCalculated 1H and 13C chemical shifts were in excellent agreement with experimental data. nih.gov
ESIPT Mechanism2,5-Bis(2-benzothiazolyl)hydroquinoneThe R1 rotamer in enol form is the most stable in the gas phase and solvents. bohrium.com
Band GapPolythiophenes containing benzo[d]thiazoleAdding a benzo[d]thiazole to P1 dramatically decreased the band gap. nih.gov

Biological and Pharmacological Research

Antimicrobial Activity

Derivatives of benzothiazole (B30560) are recognized for their broad-spectrum antimicrobial efficacy, showing potential in the development of new treatments for bacterial, fungal, and mycobacterial infections. The versatility of the benzothiazole ring allows for structural modifications that can enhance its potency against various microbial strains. medipol.edu.tr

Benzothiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The incorporation of different functional groups onto the benzothiazole core has led to the development of compounds with potent bactericidal effects.

One study reported the synthesis of a series of benzothiazole derivatives and their evaluation against various bacterial strains. Compound 3e from this series exhibited strong potency against all tested Gram-positive and Gram-negative bacterial strains with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/ml, which is twofold more active than the standard drug ciprofloxacin (B1669076) (MIC 6.25 µg/ml). nih.gov Another study highlighted isatin-clubbed benzothiazole derivatives, with compound 41c showing excellent activity against E. coli (MIC = 3.1 µg/ml) and P. aeruginosa (MIC = 6.2 µg/ml), surpassing the reference drug ciprofloxacin. nih.gov

Furthermore, 2-arylbenzothiazole analogues have shown promising results. Compounds 25a, 25b, and 25c displayed excellent antibacterial activity against Enterococcus faecalis with MIC values of approximately 1 µM, which was superior to ciprofloxacin (MIC = 2.93 µM). nih.gov Similarly, pyrimidinylbenzazolyl urea (B33335) derivatives containing a benzothiazole moiety demonstrated better antibacterial activity compared to their benzoxazole (B165842) and benzimidazole (B57391) counterparts, with one compound showing a larger zone of inhibition against B. subtilis than the standard drug chloramphenicol. nih.gov

Compound/DerivativeBacterial Strain(s)Activity (MIC/Zone of Inhibition)Reference
Compound 3eGram-positive and Gram-negative bacteriaMIC: 3.12 µg/ml nih.gov
Isatin-clubbed benzothiazole 41cE. coli, P. aeruginosaMIC: 3.1 µg/ml, 6.2 µg/ml nih.gov
2-Arylbenzothiazoles 25a, 25b, 25cEnterococcus faecalisMIC: ~1 µM nih.gov
Pyrimidinylbenzazolyl urea derivativeB. subtilisZOI: 40 ± 1.3 mm nih.gov

The antifungal potential of benzothiazole derivatives has also been a subject of significant research. nih.gov These compounds have shown efficacy against a variety of fungal pathogens, including Candida species and molds like Aspergillus niger. nih.govnih.gov

In one study, a series of newly synthesized benzothiazoles were screened for their antifungal activity. Among them, compound 3n was identified as the most active against all tested fungal strains, with MIC values ranging from 1.56 µg/ml to 12.5 µg/ml. nih.gov Another study involving 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione derivatives reported that several compounds exhibited good MIC values against Staphylococcus aureus and Candida species. medipol.edu.tr

Research on 2,5-disubstituted furane benzothiazole derivatives revealed that they were more active than the corresponding benzimidazole derivatives. Specifically, compounds 107a, 107b, 107c, and 107d showed potent activity against Saccharomyces cerevisiae with MIC values of 12.5 µM, 1.6 µM, 6.25 µM, and 3.13 µM, respectively, which was significantly better than the standard drug ampicillin. nih.gov

Compound/DerivativeFungal Strain(s)Activity (MIC)Reference
Compound 3nVarious fungal strains1.56 - 12.5 µg/ml nih.gov
6-Benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thionesCandida speciesGood MIC values medipol.edu.tr
Furanobenzothiazole 107bSaccharomyces cerevisiae1.6 µM nih.gov
Furanobenzothiazole 107dSaccharomyces cerevisiae3.13 µM nih.gov

Benzothiazole derivatives have emerged as a promising class of compounds in the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis. rsc.orgnih.gov Their mechanism of action often involves targeting essential enzymes in the mycobacterial cell wall synthesis pathway.

A number of benzothiazole derivatives have demonstrated potent activity against Mycobacterium tuberculosis. For instance, benzothiazole amide derivatives have shown excellent potency, with some compounds exhibiting MIC values ranging from 0.03-0.12 μg/mL against Mycobacterium abscessus and 1-2 μg/mL against Mycobacterium avium complex. nih.gov The development of bis-benzothiazole amides has also yielded promising results, with one derivative, 3n, showing an MIC of 0.45 μg/mL against the H37Ra strain and 8.0 μg/mL against the H37Rv strain of M. tuberculosis. nih.gov

A key target for many anti-tubercular benzothiazole compounds is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govaminer.org This enzyme is crucial for the biosynthesis of the mycobacterial cell wall component, arabinogalactan. nih.govresearchgate.net Inhibition of DprE1 disrupts this pathway, leading to cell lysis and bacterial death. nih.gov

Benzothiazinones (BTZs), a class of benzothiazole-related compounds, are activated within the bacterium and covalently bind to a cysteine residue in the active site of DprE1. acs.org This irreversible inhibition makes them highly potent anti-mycobacterial agents. nih.gov Similarly, benzothiazole N-oxides have been identified as potent inhibitors of DprE1. researchgate.netapconix.com The exploration of small peptide conjugates of benzothiazole-2-carboxylic acids has also been pursued to target DprE1 effectively. aminer.org

Anti-tubercular Agents

Anticancer / Antitumor Activity

The benzothiazole scaffold is a crucial component in the design of novel anticancer agents. nih.govtandfonline.com Derivatives of benzothiazole-2-carboxylic acid have shown significant antitumor activity against a variety of cancer cell lines. tsijournals.com

Several studies have highlighted the potential of substituted benzothiazoles in cancer chemotherapy. For instance, benzamide (B126) benzothiazole derivatives have shown potent inhibitory activities against human glutathione (B108866) transferases (hGSTP1-1), an enzyme often overexpressed in cancer cells. nih.govtandfonline.com

In one study, substituted methoxybenzamide and chloromethylbenzamide (B8583163) benzothiazole derivatives demonstrated good anti-tumor potential in vitro, with IC50 values ranging from 1.1 µM to 8.8 µM against various human cancer cell lines. nih.govtandfonline.com Another study on novel benzothiazole-based derivatives linked to amino acids reported potent cytotoxic activities. Carboxylic acid derivatives 10-12 and their ester analogues 21-23 displayed high anticancer activities with IC50 values of 0.73-0.89 µM against the MCF-7 breast cancer cell line and 2.54-2.80 µM against the HepG-2 liver cancer cell line. nih.gov

Furthermore, hydroxamic acids containing a benzothiazole moiety have exhibited good anticancer activities, with average IC50 values of 0.81 µg/mL and 1.28 µg/mL against a panel of five different cancer cell lines. nih.govtandfonline.com A series of benzothiazole hybrids bearing acetamide (B32628) and benzamide functionalities also showed promising cytotoxicity against MCF-7 and HCT-116 colon cancer cells. asianpubs.org

Compound/DerivativeCancer Cell Line(s)Activity (IC50)Reference
Substituted methoxybenzamide & chloromethylbenzamide benzothiazolesVarious human cancer cell lines1.1 - 8.8 µM nih.govtandfonline.com
Carboxylic acid derivatives 10-12MCF-7 (breast), HepG-2 (liver)0.73-0.89 µM, 2.54-2.80 µM nih.gov
Hydroxamic acid containing benzothiazolesFive different cancer cell lines0.81 µg/mL, 1.28 µg/mL nih.govtandfonline.com
Benzothiazole hybrids with acetamide/benzamideMCF-7 (breast), HCT-116 (colon)Promising cytotoxicity asianpubs.org

Cytotoxic Effects on Cancer Cell Lines

Derivatives of benzothiazole have demonstrated notable cytotoxic and antiproliferative properties against various cancer cell lines.

Fluorinated 2-arylbenzothiazole derivatives have been synthesized and evaluated for their anti-tumor activities. nih.gov Specifically, derivatives with hydroxyl substitutions at the third and fourth positions of the phenyl ring exhibited significant activity against the MCF-7 human breast adenocarcinoma cell line. nih.gov Another study reported that N-bis-benzothiazole and benzothiazolyl thiocarbamide derivatives showed cytotoxic activities against human macrophage (U-937), human leukemia monocytic (THP-1), and mouse melanoma (B16-F10) cell lines. nih.gov A thiourea-containing benzothiazole derivative, in particular, demonstrated potent antiproliferative activity against the U-937 cell line. nih.gov

Furthermore, mannich base arylimidazo derivatives containing a benzothiazole moiety have shown cytotoxicity against HepG2, MCF-7, and HeLa cell lines. nih.gov A pyrrolidine-based imidazo (B10784944) benzothiazole derivative was identified as a potent antiproliferative agent against these cell lines, with structure-activity relationship (SAR) studies indicating that the inclusion of a fluorine atom at the 7th position enhanced its cytotoxicity. nih.gov

Substituted pyrimidine-containing benzothiazole derivatives have also been synthesized and tested against 18 different cell lines, showing excellent anticancer activity against lung, breast, and renal cancer cell lines. nih.gov Additionally, 2,6-disubstituted-benzothiazole derivatives have been studied for their anticancer activity against MCF-7, HeLa, and MG63 (human osteosarcoma) cell lines, with a sulphonamide-based derivative exhibiting modest activity. nih.gov

A series of benzothiazole-2-thiol derivatives were synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines, including A549, HCT-116, SW620, SW480, MDA-MB-468, SKRB-3, HeLa, SKOV-3, PC-3, BxPC-3, A431, and A375. nih.gov Substituted methoxybenzamide and chloromethylbenzamide benzothiazole derivatives showed good anti-tumor potential in vitro. nih.gov

A novel series of benzothiazole-based derivatives linked to various amino acids and their corresponding ethyl ester analogues were prepared and evaluated for their anticancer activity against MCF-7 and HepG-2 cell lines. nih.gov The carboxylic acid derivatives and their ester analogues displayed potent anticancer activities. nih.gov

Table 1: Cytotoxic Activity of Benzothiazole Derivatives on Various Cancer Cell Lines

Derivative Type Cancer Cell Line(s) Observed Effect Reference
Fluorinated 2-arylbenzothiazoles MCF-7 Best activity with GI50 values of 0.57 and 0.4 µM nih.gov
Thiourea-containing benzothiazole U-937 IC50 of 16.23 ± 0.81 µM nih.gov
Pyrrolidine-based imidazo benzothiazole HepG2, MCF-7, HeLa Potent antiproliferative agent nih.gov
Substituted pyrimidine (B1678525) benzothiazole Lung, breast, renal cancer cell lines Excellent anticancer activity nih.gov
Sulphonamide-based acetamide benzothiazole MCF-7, HeLa, MG63 Modest anti-cancer activity with IC50 of 34.5 µM (MCF-7), 44.15 µM (HeLa), and 36.1 µM (MG63) nih.gov
Methoxybenzamide & Chloromethylbenzamide benzothiazoles Various human cancer cell lines Good anti-tumor potential with IC50 values ranging from 1.1 µM to 8.8 µM nih.gov
Benzothiazole-amino acid conjugates (carboxylic acids) MCF-7, HepG-2 IC50 of 0.73-0.89 µM (MCF-7) and 2.54-2.80 µM (HepG-2) nih.gov
Benzothiazole-amino acid conjugates (ethyl esters) MCF-7, HepG-2, MDA-MB-231 Potent activity with IC50 of 5.45-7.28 µM against resistant MDA-MB-231 nih.gov

Antimitotic Activity

The benzothiazole scaffold has been utilized in the design of novel antimitotic agents that target tubulin polymerization. nih.gov A new family of benzothiazole derivatives has been synthesized to act as colchicine (B1669291) site ligands with improved water solubility. nih.gov These compounds have demonstrated antiproliferative activity against a range of human tumor cell lines, including those of the cervix, breast, colon, liver, prostate, and brain. nih.gov Their mechanism of action involves the inhibition of tubulin polymerization, and they have shown high selectivity for cancer cells over non-tumoral HEK-293 cells. nih.gov

One notable benzothiazole derivative, MI-181, is a potent antitumor agent that inhibits tubulin polymerization and has been shown to inhibit the cell proliferation of HeLa cells with an IC50 value of 17 nM. nih.gov Additionally, photoswitchable tubulin polymerization inhibitors based on the styrylbenzothiazole (B8753269) scaffold have been developed. nih.gov These compounds can spatiotemporally control microtubule dynamics by targeting different regions of the colchicine domain through photoisomerization. nih.gov

Estrogen Receptor Modulation

Research has explored the potential of benzothiazole derivatives to modulate estrogen receptors. While direct studies on this compound are limited in the provided search results, related heterocyclic structures have been investigated for their estrogen receptor binding affinities. For instance, benzo[a]carbazole derivatives have been synthesized and studied for their ability to bind to the estrogen receptor. nih.gov The binding affinities of these compounds were found to be influenced by the position of hydroxyl groups on the aromatic rings. nih.gov Depending on the specific substitutions, these compounds acted as either strong estrogens or impeded estrogens in mouse models. nih.gov Certain derivatives also demonstrated inhibitory activity on estrogen receptor-positive MCF-7 breast cancer cells in vitro. nih.gov

Anti-inflammatory Properties

Benzothiazole derivatives have shown promise as anti-inflammatory agents through various mechanisms.

Inhibition of Inflammatory Cytokines

Studies have shown that 2-substituted benzothiazole derivatives can suppress the proliferation of certain cancer cells and may modulate inflammatory pathways. nih.gov One study investigated the anti-inflammatory potential of these derivatives in human hepatocellular carcinoma cells by examining their effect on nuclear factor kappa B (NF-κB), a key regulator of inflammation. nih.gov A decrease in NF-κB protein levels was observed, which subsequently led to a reduction in the downstream inflammatory mediators cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Suppression of Prostaglandin (B15479496) E2 Generation

The regulation of prostaglandin E2 (PGE2), a key mediator of inflammation, is a significant area of research for anti-inflammatory drug development. nih.govresearchgate.netmdpi.com A series of N-acylated and N-alkylated 2-aminobenzothiazoles and related heterocycles have been synthesized and evaluated for their ability to suppress cytokine-stimulated PGE2 generation in rat mesangial cells. nih.gov Certain N-acylated and N-alkylated 2-aminobenzothiazoles demonstrated potent inhibition of PGE2 generation. researchgate.net

Furthermore, α-ketobenzothiazole and α-ketobenzoxazole derivatives have been identified as inhibitors of PGE2 generation at a cellular level. nih.govresearchgate.net Specifically, one α-ketobenzothiazole (GK181) and one α-ketobenzoxazole (GK491) were found to suppress PGE2 generation at a nanomolar level in interleukin-1β plus forskolin-stimulated mesangial cells. mdpi.com

Table 2: Inhibition of Prostaglandin E2 Generation by Benzothiazole Derivatives

Derivative Type Cell System Activity Reference
N-acylated 2-aminobenzothiazoles Rat mesangial cells EC50 values ranging from 118 nM to 177 nM researchgate.net
N-alkylated 2-aminobenzothiazoles Rat mesangial cells EC50 values ranging from 118 nM to 177 nM researchgate.net
α-ketobenzothiazole (GK181) Rat mesangial cells EC50 value of 0.71 µM researchgate.net
α-ketobenzoxazole (GK491) Rat mesangial cells EC50 value of 0.79 µM researchgate.net

Antiviral Effects

The benzothiazole moiety is a key structural component in the development of various antiviral agents. mdpi.comnih.gov Derivatives of benzothiazole have shown activity against a range of viruses. mdpi.com

For instance, (4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)-arylsulfonamides have demonstrated potent antiviral activity against the Herpes Simplex Virus. mdpi.com Other benzothiazole derivatives have been synthesized and shown to be active against Human Immunodeficiency Virus (HIV). mdpi.com

In the context of Hepatitis C Virus (HCV), certain benzothiazole derivatives have been identified as potent inhibitors. mdpi.com For example, ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo nih.govnih.govthiazolo[3,2-a]pyridine-4-carboxylate and its 5,5-dioxide analog have been synthesized and shown to inhibit HCV. mdpi.com A disulphonamide analogue of benzothiazole has also been identified as a potent anti-HCV agent with good selectivity. nih.gov

A study on newly synthesized (3-benzo[d]thiazole-2-yl)-2-pyridones revealed in vitro antiviral activity against both DNA viruses, such as herpes simplex virus type 1 (HSV-1) and adenovirus type 7 (HAdV7), and RNA viruses, including coxsackievirus B4 (CBV4), hepatitis A virus (HAV), and HCV. acs.org Several of these compounds exhibited a viral reduction percentage higher than 50% against these viruses. acs.org

Furthermore, a series of flavonol derivatives containing benzothiazole were designed and synthesized, with some showing outstanding in vivo antiviral activity against the tobacco mosaic virus (TMV). dntb.gov.ua

Table 3: Antiviral Activity of Benzothiazole Derivatives

Derivative Type Virus Observed Effect Reference
(4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)-arylsulfonamides Herpes Simplex Virus Potent antiviral activity mdpi.com
Various benzothiazole derivatives Human Immunodeficiency Virus (HIV) Active against HIV mdpi.com
Ethyl 8-fluoro-1-oxo-2-phenyl-1H-benzo nih.govnih.govthiazolo[3,2-a]pyridine-4-carboxylate Hepatitis C Virus (HCV) Potent HCV inhibitor mdpi.com
Disulphonamide analogue of benzothiazole Hepatitis C Virus (HCV) Potent and selective anti-HCV agent nih.gov
(3-benzo[d]thiazole-2-yl)-2-pyridones HSV-1, HAdV7, CBV4, HAV, HCV >50% viral reduction for some compounds acs.org
Flavonol derivatives containing benzothiazole Tobacco Mosaic Virus (TMV) Outstanding in vivo antiviral activity dntb.gov.ua

Neurodegenerative Disease Research

The complex nature of neurodegenerative disorders like Alzheimer's disease (AD) necessitates novel pharmacological strategies that can address multiple pathological targets simultaneously. nih.gov Benzothiazole derivatives have emerged as a promising "privileged scaffold" in this area, particularly in the development of Multitarget-Directed Ligands (MTDLs) and as specific receptor antagonists. nih.govtandfonline.comnih.gov

Alzheimer's disease is a progressive neurodegenerative disorder with a complex pathology involving cholinergic system deficiencies, amyloid-β plaque accumulation, and neuroinflammation. nih.gov The MTDL approach aims to design single molecules that can modulate several of these targets, offering a potentially more effective therapeutic option than traditional single-target drugs. nih.govacs.org

Researchers have successfully developed novel benzothiazole derivatives that function as MTDLs by interacting with multiple biological targets relevant to AD. tandfonline.comnih.gov A notable study focused on creating dual-acting compounds that exhibit antagonism at the histamine (B1213489) H₃ receptor (H₃R) while also inhibiting key enzymes involved in AD pathology: acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). tandfonline.comnih.govsemanticscholar.org

One of the most promising MTDLs identified from this research is compound 3s (pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone) . nih.govsemanticscholar.org This compound displayed a potent and balanced activity profile across the desired targets, suggesting its potential as a lead structure for developing new anti-AD agents. tandfonline.comnih.gov

Table 1: In Vitro Activity of MTDL Compound 3s

Target Enzyme/ReceptorMetricValueReference(s)
Histamine H₃ Receptor (H₃R)Kᵢ0.036 µM tandfonline.comnih.gov
Acetylcholinesterase (AChE)IC₅₀6.7 µM tandfonline.comnih.gov
Butyrylcholinesterase (BuChE)IC₅₀2.35 µM tandfonline.comnih.gov
Monoamine Oxidase B (MAO-B)IC₅₀1.6 µM tandfonline.comnih.gov

The neuroprotective potential of the benzothiazole scaffold is further exemplified by Riluzole (2-amino-6-trifluoromethoxy)benzothiazole, a drug used to treat amyotrophic lateral sclerosis (ALS) that has also been evaluated in clinical trials for Alzheimer's disease. nih.gov

The histamine H₃ receptor is a significant drug target in the central nervous system, as it modulates the release of several key neurotransmitters, including acetylcholine. nih.govsemanticscholar.org Blocking H₃ receptors can enhance neurotransmitter release, a mechanism considered beneficial for treating cognitive deficits in diseases like AD. semanticscholar.org

The benzothiazole structure has proven to be a highly effective scaffold for designing potent H₃R ligands. nih.govtandfonline.com In the pursuit of MTDLs for Alzheimer's, several benzothiazole derivatives were synthesized specifically as H₃R ligands. nih.gov The most affine compound from this series was 4b (a 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative) , which demonstrated very high affinity for the H₃ receptor. nih.govtandfonline.comnih.gov Other research has also confirmed that 2-substituted benzothiazoles, particularly 2-[1-(4-piperazinyl)]benzothiazoles, show good to moderate activity as H₃ receptor antagonists. nih.gov

Table 2: Histamine H₃ Receptor Affinity of Select Benzothiazole Derivatives

CompoundDescriptionMetricValueReference(s)
4b 3-(azepan-1-yl)propyloxy-linked benzothiazoleKᵢ0.012 µM nih.govnih.govsemanticscholar.org
3s Pyrrolidin-1-yl-methanone derivativeKᵢ0.036 µM nih.govsemanticscholar.org

Other Biological Activities

Beyond neurodegenerative diseases, the benzothiazole framework is a cornerstone in the development of agents targeting a variety of other conditions. nih.govnih.gov

Benzothiazole derivatives have been identified as promising agents for managing diabetes. annalsofrscb.roijmrset.com Several studies have demonstrated their ability to lower blood glucose levels through various mechanisms. mdpi.comnih.gov

One major pathway involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which are critical regulators of glucose and lipid metabolism. mdpi.com Research has identified 2-aminobenzothiazole (B30445) derivatives linked to guanidines or isothioureas as having a high affinity for PPARγ. Two such compounds, 3b (methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate) and 4y (2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine) , not only showed strong binding to PPARγ in molecular docking studies but also effectively reduced blood glucose levels and improved the lipid profile in a diabetic rat model. mdpi.com

Another mechanism involves the activation of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis. nih.gov The compound 34 (2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole) was found to increase glucose uptake in myotubes in an AMPK-dependent manner and successfully lowered blood glucose levels in hyperglycemic mice. nih.gov

Table 3: Antidiabetic Activity of Benzothiazole Derivatives

CompoundTarget/ModelMetricResultReference(s)
3b PPARγ (in silico)ΔG-7.8 kcal/mol mdpi.com
4y PPARγ (in silico)ΔG-8.4 kcal/mol mdpi.com
34 L6 MyotubesGlucose Uptake2.5-fold increase vs. control nih.gov
Derivative D In Vivo (Rat Model)Blood Glucose35.67% reduction ijmrset.com

Oxidative stress is a key factor in numerous diseases, including skin damage. nih.govmdpi.com Benzothiazole derivatives have been investigated as multifunctional antioxidant agents. nih.gov Research has shown that certain 2,6-disubstituted benzothiazoles can offer significant protection against UVB radiation, outperforming some existing compounds. nih.gov Furthermore, studies have aimed to create dual-acting ligands that combine H₃ receptor activity with antioxidant properties, demonstrating the versatility of the benzothiazole scaffold in addressing oxidative damage. nih.gov The antioxidant capacity of these compounds is often evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) tests. mdpi.com

Malaria remains a significant global health issue, and the development of novel therapeutic agents is crucial. Benzothiazole derivatives have been identified as promising candidates for antimalarial drugs. nih.gov A systematic review concluded that these derivatives show potent antiplasmodial activity against various strains of the malaria parasite. nih.gov

One innovative strategy involves designing benzothiazole-based compounds that have a dual mechanism of action. Researchers have synthesized a series of conjugated benzothiazole hydrazones that act by both chelating free iron and inhibiting the formation of hemozoin, a waste product of hemoglobin digestion by the parasite. nih.gov The lead compound from this series, 5f (a 3,4-hydroxy substituted benzothiazole hydrazone) , was found to be a potent iron chelator that also interacts with free heme, thereby preventing its polymerization into hemozoin. nih.gov This compound exhibited significant in vitro activity against a chloroquine/pyrimethamine-resistant strain of Plasmodium falciparum (K1) and also demonstrated antimalarial effects in an in vivo murine model. nih.gov

Table 4: Antimalarial Profile of Benzothiazole Hydrazone 5f

ActivityMetric/TargetResultReference(s)
Heme InteractionKᴅ (Equilibrium Dissociation Constant)1.17 ± 0.8 μM nih.gov
Mechanism of ActionHeme PolymerizationInhibition nih.gov
In Vitro EfficacyP. falciparum (K1 resistant strain)Active nih.gov
In Vivo EfficacyP. yoelii (MDR strain in mice)Active nih.gov

Mentioned Compounds

Pesticidal/Herbicidal Potential

The benzothiazole scaffold is a recognized structural component in a number of commercially available herbicides, including mefenacet, benazolin, benzthiazuron, and fenthiaprop-ethyl. nih.gov This has prompted further investigation into the pesticidal and herbicidal potential of various benzothiazole derivatives.

Research into a series of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives demonstrated potent herbicidal activity. nih.gov In petri dish assays, many of these compounds were effective against both broad-leaf and grass weeds at a concentration of 1.0 mg/L. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of a trifluoromethyl group at the 5-position of the pyridine (B92270) ring was crucial for this activity. nih.gov Furthermore, it was observed that carboxylic esters generally exhibited higher herbicidal activity compared to their corresponding carboxylic amides and free acids. nih.gov A decrease in activity was also noted with the extension of the carbon chain. nih.gov One of the synthesized compounds, VI03, showed comparable efficacy to the commercial herbicide carfentrazone (B104449) ethyl in controlling broadleaf weeds and superior efficacy against grass weeds in post-emergence pot experiments. nih.gov

Another study focused on a series of 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives. Several of these compounds displayed good herbicidal activity at a dosage of 100 μg/mL. researchgate.net Specifically, compounds T22 and T24 demonstrated promising post-emergent herbicidal effects against Brassica campestris and Amaranthus retroflexus at a rate of 375 g/ha in greenhouse trials. researchgate.net The structure-activity relationship studies in this research indicated that the nature of the acetyl group at the 3-position significantly influences herbicidal activity, with the introduction of a phenoxyacetyl group being particularly beneficial. researchgate.net

Furthermore, the synthesis of benzothiazole N,O-acetals has yielded compounds with notable herbicidal activity against both dicotyledon and monocotyledon weeds. nih.gov This line of research suggests that the benzothiazole moiety can serve as a valuable lead structure for the development of novel herbicides. nih.gov

The following table summarizes the herbicidal activity of selected benzothiazole derivatives against various weed species.

Compound/DerivativeTarget Weed(s)Observed ActivityReference
2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivativesBroad-leaf and grass weedsPotent activity at 1.0 mg/L in petri dish assays. nih.gov
VI03Broadleaf and grass weedsComparable to carfentrazone ethyl for broadleaf weeds, superior for grass weeds in post-emergence tests. nih.gov
3-acetyl-4-hydroxy-2,1-benzothiazine derivatives (T13, T15, T22, T24)GeneralGood herbicidal activity at 100 μg/mL. researchgate.net
T22 and T24Brassica campestris, Amaranthus retroflexusPromising post-emergent activity at 375 g/ha. researchgate.net
Benzothiazole N,O-acetalsDicotyledon and monocotyledon weedsGood herbicidal activity. nih.gov

Applications in Materials Science

Incorporation into Polymers or Coatings

Benzothiazole-2-carboxylic acid and its derivatives are utilized as building blocks or additives to create polymers and coatings with enhanced properties. Their incorporation can improve thermal stability, ultraviolet (UV) resistance, and provide anti-corrosion capabilities.

One approach involves the synthesis of carrier polymers where a benzothiazole (B30560) derivative is part of the polymer backbone. For instance, 2-hydrazinylbenzo[d]thiazole can be reacted with maleic anhydride (B1165640) to form (Z)-4-(2-(benzo[d]thiazol-2-yl)hydrazinyl)-4-oxobut-2-enoic acid. This monomer can then be polymerized using an initiator like ammonium (B1175870) persulfate. The resulting polymer possesses a reactive carboxylic acid group that can be further modified, for example, by converting it to an acyl chloride to attach various drug molecules. researchgate.netuobaghdad.edu.iq

In the realm of protective coatings, derivatives of this compound have been developed as effective corrosion inhibitors. For example, benzothiazol-2-ylthiosuccinic acid, when reacted with various amines, forms salts that can be incorporated into coating compositions. These coatings have demonstrated significant corrosion protection for metals. google.com The formation of these amine salts enhances their solubility and applicability in different coating formulations.

Table 1: Examples of Amine Salts of Benzothiazol-2-ylthiosuccinic Acid for Corrosion-Inhibiting Coatings google.com

Amine ReactantResulting Salt
Methylaminebis(Methylammonium)benzothiazol-2-ylthiosuccinate
Diethylaminebis(Diethylammonium)benzothiazol-2-ylthiosuccinate
Cyclohexylaminebis(Cyclohexylammonium)benzothiazol-2-ylthiosuccinate
Benzylaminebis(Benzylammonium)benzothiazol-2-ylthiosuccinate
t-Tridecylaminebis(t-Tridecylammonium)benzothiazol-2-ylthiosuccinate
Eicosylaminebis(Eicosylammonium)benzothiazol-2-ylthiosuccinate
Tetramethylpiperidin-4-olbis(Tetramethyl piperidinolammonium)benzothiazol-2-ylthiosuccinate

Furthermore, the inherent thermal stability of the benzothiazole ring makes its derivatives valuable for creating high-performance polymers. For instance, polyimides containing benzothiazole moieties are known for their excellent thermal resistance and dimensional stability, making them suitable for advanced optical and electronic applications. mdpi.com

Fluorescent Probes and Optical Materials

The rigid and planar structure of the benzothiazole ring system, combined with its delocalized π-electron system, makes this compound and its derivatives excellent candidates for the development of fluorescent probes and optical materials. google.com These materials are designed to exhibit changes in their fluorescence properties, such as intensity or wavelength, in response to specific analytes or environmental changes.

Derivatives of benzothiazole have been successfully designed as fluorescent probes for the detection of various species. For example, a series of novel heterocycle-based dyes with a donor-π-bridge-acceptor-π-bridge-donor (D-π-A-π-D) structural motif, where benzothiazole acts as the electron-withdrawing core, have been synthesized. These chromophores exhibit strong one-photon and two-photon excited emission, with large two-photon absorption cross-sections, making them attractive for applications involving two-photon excited fluorescence. acs.org

Research has also focused on developing benzothiazole-based probes for detecting specific metal ions. These probes often work through a chelation-enhanced fluorescence mechanism, where the binding of a metal ion to the benzothiazole derivative restricts intramolecular rotation and enhances fluorescence emission.

Table 2: Examples of Benzothiazole-Based Fluorescent Probes and Their Target Analytes

Probe BaseTarget Analyte(s)Observed Fluorescence Change
2-(2-Hydroxyphenyl)benzothiazole (B1206157) derivativeH₂O₂"Turn-on" fluorescence
Benzothiazole derivative with thioacetal and O, N atomsHg²⁺ and Cu²⁺Ratiometric response to Hg²⁺, quenching with Cu²⁺
Benzothiazole derivativeHydrazine (B178648)Conspicuous luminescence
(E)-N'-(3-(benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzylidene)-3,4,5-tris(benzyloxy)benzohydrazideCu²⁺/S²⁻ and Zn²⁺"On-off-on" response to Cu²⁺/S²⁻, enhanced fluorescence for Zn²⁺

The synthesis of these probes often involves the condensation of a substituted 2-aminothiophenol (B119425) with a corresponding aldehyde or carboxylic acid, followed by further functionalization to introduce the specific recognition sites for the target analyte. mdpi.commdpi.com

Electronic Materials

The inherent electronic properties of the benzothiazole core, characterized by its rigid planar structure and extensive π-conjugation, make this compound and its derivatives promising for applications in electronic materials. google.com These materials are being explored for use in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices.

In the context of OLEDs, benzothiazole derivatives have been investigated as emitters and host materials. For instance, white organic light-emitting devices have been fabricated using 2-(2-hydroxyphenyl)benzothiazole (HBT) and its zinc complex, bis-(2-(2-hydroxyphenyl) benzothiazole)zinc (Zn(BTZ)₂). These devices demonstrate the potential of benzothiazole-based materials to achieve bright and pure white light emission. iphy.ac.cn Theoretical studies on new benzothiazole derivatives have also been conducted to understand the correlation between their structure and optoelectronic properties, aiming to design more efficient materials for OLEDs. researchgate.net

Donor-acceptor compounds utilizing benzothiazole as the acceptor unit have been synthesized for use in non-doped orange and red fluorescent OLEDs. These materials have shown high efficiencies and low efficiency roll-off, demonstrating the feasibility of obtaining high-performance emitters by employing benzothiazole-based architectures. rsc.org

The general strategy for creating these materials involves the synthesis of molecules where the benzothiazole unit is coupled with other aromatic or electron-donating/withdrawing groups to tune the electronic and optical properties. The carboxylic acid functionality of this compound can serve as a key anchoring group or a site for further synthetic modifications to build these complex electronic materials.

Catalytic Applications

While this compound is often the target of synthesis or a building block for more complex molecules, the broader class of benzothiazoles and related compounds have been explored in catalytic applications. The benzothiazole moiety can participate in catalytic cycles, and the carboxylic acid group can act as a directing group or a proton shuttle.

In the field of organocatalysis, benzothiazoline (B1199338), a reduced form of benzothiazole, has been shown to be a highly efficient reducing agent for the enantioselective transfer hydrogenation of ketimines. acs.org In these reactions, a chiral phosphoric acid acts as the catalyst, activating both the ketimine and the benzothiazoline to facilitate the hydride transfer. The benzothiazoline is converted to the more stable aromatic benzothiazole in the process.

Furthermore, the synthesis of 2-substituted benzothiazoles often involves the condensation of 2-aminothiophenol with carboxylic acids, a reaction that is frequently catalyzed. Various catalysts, including acids and metal-based systems, have been employed to promote this transformation. For example, triphenyl phosphite (B83602) has been used as a catalyst in the presence of tetrabutylammonium (B224687) bromide for the cyclocondensation of aromatic carboxylic acids with 2-aminothiophenol. mdpi.com While in this case the carboxylic acid is a reactant rather than a catalyst, it highlights the central role of the condensation reaction in accessing functionalized benzothiazoles.

The development of green catalytic methods for benzothiazole synthesis is an active area of research. For instance, the condensation of 2-aminothiophenol with aldehydes can be catalyzed by an alkyl carbonic acid formed in situ from CO₂ and an alcohol, offering an environmentally friendly route to these compounds. researchgate.net Although direct catalytic applications of this compound are not extensively reported, its structure suggests potential for use in designing novel organocatalysts, where the benzothiazole unit could provide a stable scaffold and the carboxylic acid could participate in substrate activation or stabilization of transition states.

Future Research Directions and Translational Perspectives

Development of Novel Therapeutic Drug Candidates

The inherent biological activity of the benzothiazole (B30560) nucleus has spurred extensive research into developing novel therapeutic agents. pcbiochemres.comnih.gov Derivatives of benzothiazole-2-carboxylic acid are being explored for a multitude of therapeutic applications, driven by their diverse pharmacological profiles. pcbiochemres.com

Anticancer Agents: A significant area of focus is the development of benzothiazole-based anticancer drugs. nih.govnih.gov Researchers have synthesized and evaluated numerous derivatives, with some showing potent activity against various cancer cell lines. nih.gov For instance, novel benzothiazole-based compounds have demonstrated significant antitumor activity, highlighting their potential in cancer chemotherapy. nih.gov The structural versatility of the benzothiazole core allows for modifications that can lead to compounds with enhanced and selective anticancer properties. doaj.org

Antimicrobial Agents: The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial drugs. pcbiochemres.com Benzothiazole derivatives have emerged as promising candidates in this area. pcbiochemres.comguidechem.com Specifically, benzothiazole amides, derived from this compound, have shown excellent potency against various mycobacterial species, including drug-resistant strains. nih.gov This underscores their potential in addressing significant public health challenges posed by infectious diseases.

Other Therapeutic Areas: Beyond cancer and infectious diseases, benzothiazole derivatives are being investigated for a range of other therapeutic uses. These include anti-inflammatory, analgesic, anticonvulsant, antidiabetic, and neuroprotective applications. pcbiochemres.comnih.gov The ability to modify the this compound structure allows for the fine-tuning of its biological activity to target specific diseases. For example, certain derivatives have shown promise as agents for treating neurodegenerative disorders.

Lead Optimization and Drug Design

The process of transforming a promising hit compound into a viable drug candidate involves extensive lead optimization and rational drug design. For this compound derivatives, this process focuses on enhancing their therapeutic efficacy, improving their pharmacokinetic properties, and minimizing potential toxicity. pcbiochemres.comacs.org

A key strategy in the lead optimization of this compound derivatives is the iterative process of design, synthesis, and screening. nih.gov This approach allows for the systematic modification of the core structure to improve potency and drug-like properties. nih.gov For example, replacing certain functional groups can lead to compounds with enhanced activity against specific pathogens. nih.gov

The carboxylic acid group at the C-2 position is a critical feature, enhancing the electrophilicity of the benzothiazole ring system and facilitating further chemical modifications. This functional group can be converted into amides, esters, and other derivatives to explore a wider chemical space and improve biological activity. mdpi.com For instance, the synthesis of amide derivatives from this compound has led to the discovery of potent enzyme inhibitors. nih.gov

Furthermore, the introduction of various substituents onto the benzothiazole ring can significantly impact the compound's properties. For example, adding a hydroxyl group can provide a site for further derivatization, enabling the rapid generation of a diverse library of compounds. acs.org The strategic placement of substituents can also influence the compound's lipophilicity and membrane permeability, which are crucial for drug absorption and distribution.

Further Elucidation of Mechanism of Action

Understanding the precise mechanism by which a drug candidate exerts its therapeutic effect is fundamental to its development. For this compound and its derivatives, research is ongoing to fully elucidate their molecular targets and the biological pathways they modulate. nih.gov

The mechanism of action of these compounds is often dependent on their specific chemical structure and the therapeutic area they target. In the context of cancer, some benzothiazole derivatives have been shown to induce apoptosis (programmed cell death) in tumor cells. pcbiochemres.com Others act by inhibiting specific enzymes that are crucial for cancer cell growth and survival. nih.gov For example, certain derivatives have been identified as potent inhibitors of human glutathione (B108866) transferases (hGSTP1-1), an enzyme implicated in cancer development. nih.gov

In the realm of antimicrobial activity, some benzothiazole amides are believed to target the trehalose (B1683222) monomycolate transporter (MmpL3) in mycobacteria. nih.gov This transporter is essential for the formation of the mycobacterial cell wall, and its inhibition leads to bacterial death. nih.gov

For neuroprotective applications, the mechanism may involve multiple pathways that protect neurons from damage. The diverse biological activities of benzothiazole derivatives suggest that they may interact with a variety of molecular targets, and further research is needed to fully map these interactions. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a critical component of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. benthamscience.com For this compound derivatives, SAR studies guide the rational design of more potent and selective therapeutic agents. pcbiochemres.com

Research has shown that substitutions at different positions of the benzothiazole ring can dramatically alter biological activity. The C-2 and C-6 positions have been identified as particularly important for modulating the pharmacological properties of these compounds. benthamscience.com

For example, in the development of anticancer agents, the introduction of specific substituents on the phenyl ring of 2-phenylbenzothiazole (B1203474) derivatives can significantly impact their cytotoxic activity. mdpi.com Similarly, for antimicrobial agents, modifications to the amide group in benzothiazole amides can lead to enhanced potency against various bacterial strains. nih.gov

SAR studies have also revealed the importance of the carboxylic acid group at the C-2 position. Its presence can be crucial for binding to specific biological targets. However, in some cases, replacing the carboxylic acid with a bioisosteric group (a group with similar physical or chemical properties) can improve the compound's pharmacokinetic profile while maintaining its biological activity. acs.org

The following table summarizes the impact of different substituents on the biological activity of benzothiazole derivatives, based on SAR studies:

Position of SubstitutionType of SubstituentResulting Biological Activity
C-2Amide linkagePotent enzyme inhibition nih.gov
C-2Phenyl group with specific substituentsEnhanced anticancer activity mdpi.com
C-6Electron-releasing groups (e.g., methoxy)Enhanced anti-inflammatory and analgesic properties
C-6Halogen atomsImproved antimicrobial activity

Q & A

Q. What are the standard synthetic routes for benzothiazole-2-carboxylic acid, and how are reaction conditions optimized?

this compound is typically synthesized via hydrolysis of its ester derivatives. A common method involves refluxing ethyl benzothiazole-2-carboxylate with hydrazine in ethanol to yield the hydrazide intermediate, which can be further processed to the carboxylic acid . Alternatively, direct carboxylation of benzothiazole derivatives using CO₂ under catalytic conditions has been reported. Optimization focuses on solvent choice (e.g., ethanol for hydrazide formation), temperature control (reflux conditions), and stoichiometric ratios to minimize decarboxylation side reactions .

Q. How should this compound be characterized, and what are its critical physical properties?

Key characterization methods include:

  • Spectroscopy : IR (C=O stretch at ~1680 cm⁻¹), NMR (¹H NMR: aromatic protons at δ 7.5–8.5 ppm; ¹³C NMR: carboxylic carbon at ~165 ppm).

  • Chromatography : HPLC purity analysis using C18 columns with UV detection at 254 nm.

  • Physicochemical Data :

    PropertyValue
    Melting Point106 °C (decomposition)
    Boiling Point378.5 ± 25.0 °C (predicted)
    pKa2.92 ± 0.30
    Storage Conditions-20°C, sealed in dry environment
    These properties are critical for experimental reproducibility and stability assessments .

Q. What precautions are necessary for handling this compound in the laboratory?

The compound is classified as an irritant (GHS07). Key precautions include:

  • Use of PPE (gloves, goggles, lab coat).
  • Storage in airtight containers at -20°C to prevent moisture absorption and decomposition.
  • Avoidance of strong oxidizing agents to prevent hazardous reactions.
    Emergency protocols for spills (neutralization with sodium bicarbonate) and ventilation are mandatory .

Advanced Research Questions

Q. How does this compound coordinate with metal ions, and what implications does this have for bioisostere design?

this compound acts as a bidentate ligand, coordinating via the carboxylate oxygen and the thiazole nitrogen. Studies comparing it with indazole-3-carboxylic acid and benzimidazole-2-carboxylic acid reveal its stronger affinity for transition metals like Zn²⁺ and Cu²⁺, attributed to the electron-withdrawing thiazole ring enhancing carboxylate acidity. This property is exploited in metalloenzyme inhibitor (MBI) development, where it replaces phosphate groups in bioisosteres .

Q. What methodologies are employed to functionalize this compound for sensor applications?

Functionalization strategies include:

  • Hydrazide Formation : Reaction with hydrazine to yield this compound hydrazide, a precursor for fluorescent probes.
  • Hydroxamic Acid Derivatives : Acid chloride coupling with hydroxylamine to create metal-chelating agents for pH or ion sensors.
  • Esterification : Methyl or ethyl esters (e.g., methyl 1,3-benzothiazole-2-carboxylate) serve as intermediates for further derivatization .

Q. How do structural modifications of this compound impact its reactivity and stability?

  • Electron-Donating Groups : Substituents like -OCH₃ on the benzene ring reduce carboxylate acidity, weakening metal coordination.
  • Decarboxylation Resistance : Cyclic analogs (e.g., fused morpholine derivatives) exhibit enhanced thermal stability compared to acyclic forms.
  • Solubility : Introduction of polar groups (e.g., -OH, -NH₂) improves aqueous solubility but may compromise membrane permeability in biological studies .

Q. What analytical techniques resolve contradictions in reported data (e.g., conflicting pKa values)?

  • Potentiometric Titration : Direct measurement of proton dissociation constants in controlled ionic strength solutions.
  • Computational Modeling : DFT calculations to predict pKa and compare with experimental values.
  • Cross-Validation : Using multiple spectroscopic methods (e.g., UV-Vis pH titrations) to confirm results. Discrepancies often arise from solvent effects or impurities in earlier studies .

Q. How is this compound utilized in heterocyclic scaffold diversification for drug discovery?

The compound serves as a core scaffold for:

  • Antimicrobial Agents : Hybridization with triazole or oxadiazole moieties via click chemistry.
  • Kinase Inhibitors : Coupling with ATP-binding pocket-targeting groups via amide bond formation.
  • Prodrug Design : Ester prodrugs (e.g., ethyl ester derivatives) to enhance bioavailability .

Methodological Considerations

  • Synthetic Optimization : Prioritize anhydrous conditions for carboxylation reactions to avoid hydrolysis side products.
  • Quality Control : Regular NMR and LC-MS validation to ensure intermediate purity.
  • Safety Protocols : Neutralize waste streams containing reactive intermediates (e.g., acid chlorides) before disposal .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.